molecular formula C4H9NO3 B559546 DL-Threonine CAS No. 80-68-2

DL-Threonine

Cat. No.: B559546
CAS No.: 80-68-2
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Description

DL-Threonine, also known as DL-2-Amino-3-hydroxybutanoic acid, is a racemic mixture of the D- and L- forms of threonine. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. It is characterized by the presence of an α-amino group, a carboxyl group, and a hydroxyl group on its side chain, making it a polar, uncharged amino acid. Threonine is essential in humans, meaning it must be obtained from the diet as the body cannot synthesize it.

Biochemical Analysis

Biochemical Properties

DL-Threonine is involved in various biochemical reactions. It combines with aspartic acid and methionine to help the liver digest fats and fatty acids . This process helps reduce the accumulation of fat in the liver, which would otherwise affect liver function . Threonine aldolases, enzymes that catalyse the unnatural aldol condensation of different aldehydes and glycine, have emerged as a powerful tool for asymmetric carbon-carbon bond formation .

Cellular Effects

This compound has shown to have protective effects on various bacterial cells during freeze-drying . Additionally, a semicomplex hypertonic medium with the addition of glycine and this compound has been used to weaken cell walls and increase cytoplasmic membrane fluidity, optimizing cell growth .

Molecular Mechanism

This compound is transformed into L-isoleucine via a five-step enzymatic reaction catalyzed by threonine dehydratase . In its phosphorylated form, referred to as phosphothreonine, it has three potential coordination sites (carboxyl, amine, and phosphate group) and determination of the mode of coordination between phosphorylated ligands and metal ions occurring in an organism is important to explain the function of the phosphothreonine in biological processes .

Temporal Effects in Laboratory Settings

This compound and DL-allothreonine showed a protective effect on various bacterial cells in the process of freeze-drying . This suggests that this compound may have temporal effects in laboratory settings, including stability and long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that threonine is an essential amino acid in animals and the limiting amino acid in swine and poultry diets . Therefore, the effects of this compound likely vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the threonine metabolism pathway . It is synthesized from aspartate in bacteria such as E. coli . Threonine serves as the sole source of carbon and nitrogen for the growth of a wide variety of organisms .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As an amino acid, it is likely to be found throughout the cell, particularly in the cytoplasm where protein synthesis occurs. It may also be found in the mitochondria, where it can be used in energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase enzymes. This reaction forms two new stereogenic centers, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and blocking competing pathways .

Chemical Reactions Analysis

Types of Reactions: DL-Threonine undergoes various chemical reactions, including:

    Oxidation: Threonine can be oxidized to form α-keto acids.

    Reduction: Reduction of threonine can yield amino alcohols.

    Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.

Major Products:

    Oxidation: α-Keto acids.

    Reduction: Amino alcohols.

    Substitution: Various substituted threonine derivatives.

Scientific Research Applications

DL-Threonine has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Threonine can be compared with other amino acids such as:

This compound is unique due to its polar, uncharged side chain and its essential role in protein biosynthesis. Its ability to undergo various chemical reactions and its wide range of applications in research and industry highlight its importance.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
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InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
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Molecular Formula

C4H9NO3
Record name threonine
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Related CAS

82822-12-6
Record name Poly-L-threonine
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DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
Record name L-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
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Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
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Vapor Pressure

0.00000004 [mmHg]
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Mechanism of Action

L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/
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Color/Form

Colorless crystals, Crystals

CAS No.

72-19-5, 80-68-2, 7013-32-3
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Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DL-Threonine?

A1: this compound has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol. []

Q2: What is the significance of this compound's structure in its biological activity?

A2: The presence of both D- and L- isomers in this compound influences its interactions with biological systems. Research suggests that this compound, unlike its optically active forms, exhibits a protective effect on bacterial cells during freeze-drying. [] This difference in physicochemical characteristics between the racemic mixture and the pure enantiomers highlights the importance of stereochemistry in biological applications. []

Q3: How does the structure of this compound contribute to its interactions with metal ions?

A3: this compound, with its carboxyl, amino, and hydroxyl groups, acts as a versatile ligand for metal ions. For instance, X-ray crystallography reveals that in the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff base, the threonine derivative coordinates with the metal ions in different modes, showcasing the flexibility of this compound in metal complexation. []

Q4: What are the material compatibility challenges associated with this compound?

A4: While specific details about material compatibility are limited in the provided research, the presence of carboxyl, amino, and hydroxyl groups suggests potential interactions with various materials. These interactions could impact this compound's stability and efficacy in different formulations or applications. Further research is needed to fully understand these aspects.

Q5: What are the primary biological roles of this compound?

A5: this compound, as an essential amino acid, plays a crucial role in various biological processes. It's vital for protein synthesis and contributes to collagen and elastin formation, essential for healthy skin and connective tissues. [, , ] It also plays a role in fat metabolism and immune function.

Q6: How does the chemical structure of this compound influence its interaction with enzymes?

A6: The specific arrangement of functional groups in this compound dictates its interaction with enzymes. For example, acid phosphatases exhibit specific hydrolytic activity toward the DL-phosphomonoester of threonine, leading to the production of L-threonine. [] This selectivity highlights the importance of stereochemistry in enzyme-substrate interactions.

Q7: What analytical techniques are used to characterize and quantify this compound?

A7: Various analytical methods are employed to study this compound. These include:

  • Electrochemical methods: Ion-selective electrodes are used to measure the activity coefficients of this compound in aqueous solutions, providing insights into its interactions with electrolytes like NaCl and NaNO3. []
  • Spectrophotometry: This technique is applied to monitor the interaction of this compound with metal complexes by measuring absorbance changes at specific wavelengths. []
  • Chromatographic methods: Reverse-phase high-performance liquid chromatography (RP-HPLC), coupled with fluorescence detection, enables the separation and quantification of this compound and its enantiomers in biological samples. []
  • Microbiological assays: These are utilized to assess the nutritional availability of this compound in food samples by measuring the growth response of specific microorganisms. []

Q8: What are the potential research directions for this compound in the future?

A8: Further research on this compound could focus on:

  • Investigating its role as a potential biomarker for diseases like HCC. []
  • Exploring its applications in drug delivery systems and targeted therapies. [, ]
  • Optimizing its use in bacterial freeze-drying and exploring potential applications in preserving bacterial cultures for various purposes. []

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